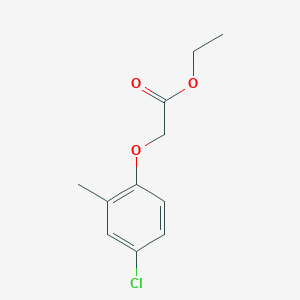
MCPA-ethyl
Overview
Description
MCPA-ethyl is a selective, systemic phenoxyacetic herbicide . It is used for the postemergence control of annual and perennial broadleaved weeds in cereals . Its mode of action involves the inhibition of growth in the meristematic region .
Synthesis Analysis
MCPA is an auxin type, selective herbicide with systemic activity, causing disruption of plant hormone responses . It is used for selective control of broadleaf weeds . MCPA is not under patent . A reliable and sensitive method for determination of MCPA in soil by derivatization through p-toluenesulfonic acid and 1,3-dichloro-2-propanol followed by gas chromatographic detection under ECD mode has been established .Molecular Structure Analysis
The molecular formula of MCPA-ethyl is C11H13ClO3 . The molecular weight is 228.672 Da . The structure of MCPA-ethyl was confirmed by various physicochemical properties .Chemical Reactions Analysis
MCPA-ethyl undergoes various chemical reactions. A reliable and sensitive method for determination of MCPA in soil by derivatization through p-toluenesulfonic acid and 1,3-dichloro-2-propanol followed by gas chromatographic detection under ECD mode has been established .Physical And Chemical Properties Analysis
MCPA-ethyl is a solid, white fine powder . It has a weak intrinsic odour . The vapour pressure is 4×10^-4 Pa at 32°C and 4×10^-3 Pa at 45°C . The boiling point is approximately 290°C . The melting point ranges from 120.0 to 120.8°C . The octanol-water partition coefficient is log Pow = 2.7–2.8 at pH 1 at 25°C .Scientific Research Applications
Herbicide
MCPA-ethyl is primarily used as a herbicide for controlling annual and perennial weeds in various crops . It is effective against broad-leaved weeds including Charlock, Wild radish, Dandelion, Capeweed, Fat hen, and Hedge mustards .
Pesticide Transformation Product
In addition to its primary use, MCPA-ethyl can also be a pesticide transformation product . This means it can be formed as a result of the degradation or metabolism of other pesticides.
Crop Protection
MCPA-ethyl is used in a variety of crops for protection against weeds. Some of the crops where it is commonly used include Wheat, Oats, Triticale, Rye, Established grass, Linseed, and Asparagus .
Environmental Fate
The environmental fate of MCPA-ethyl is an important area of study. Understanding how this compound behaves in the environment can help in assessing its impact on biodiversity and the environment .
Human Health Implications
Research into the implications of MCPA-ethyl on human health is crucial. It has been flagged for potential genotoxic effects and reproduction/development effects .
Analytical Standard
MCPA-ethyl is used as an analytical standard in laboratory settings . It can be used for the determination of the analyte in formulations using high-performance liquid chromatography (HPLC) and gas chromatography (GC) as well as gas chromatography with mass spectrometric detection (GC-MS) .
Toxicological Research
MCPA-ethyl is also used in toxicological research. Studies have been conducted to explore the chronic and long-term toxicological effects of this compound .
Groundwater Contaminant
MCPA-ethyl is a potential groundwater contaminant . Understanding its behavior in groundwater systems is important for managing its environmental impact.
Mechanism of Action
Target of Action
MCPA-ethyl, also known as MCPA ethyl ester, is a widely used phenoxy herbicide . Its primary targets are broad-leaf weeds in pasture and cereal crops . The compound works by concentrating in the actively growing regions of a plant (meristematic tissue) where it interferes with protein synthesis and cell division .
Mode of Action
The mode of action of MCPA-ethyl is as an auxin . Auxins are growth hormones that naturally exist in plants . MCPA-ethyl acts as a plant growth regulator to control broadleaf weeds by stimulating nucleic acid and protein synthesis . This impacts cell division and respiration, causing malformed leaves, stems, and roots .
Biochemical Pathways
MCPA-ethyl affects the biochemical pathways related to growth and development in plants. By acting as an auxin, it interferes with protein synthesis and cell division . This leads to the malformation of leaves, stems, and roots, ultimately inhibiting the growth of the targeted weeds .
Pharmacokinetics
MCPA-ethyl can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid . This method is suitable for pharmacokinetics .
Result of Action
The result of MCPA-ethyl’s action is the selective control of broad-leaf weeds in pasture and cereal crops . By interfering with protein synthesis and cell division, it causes malformed leaves, stems, and roots in the targeted weeds . This leads to the inhibition of weed growth, thereby protecting the crops .
Action Environment
The action, efficacy, and stability of MCPA-ethyl can be influenced by environmental factors. It is known to be a potential groundwater contaminant . Therefore, the use of MCPA-ethyl should be managed carefully to minimize its impact on the environment .
Safety and Hazards
MCPA-ethyl poses certain safety and hazards risks. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .
properties
IUPAC Name |
ethyl 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYDEKFRLSFDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181480 | |
| Record name | MCPA-ethyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2698-38-6 | |
| Record name | Ethyl 2-methyl-4-chlorophenoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2698-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPA-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002698386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPA-ethyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MCPA-ethyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-chloro-o-tolyloxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPA-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS1I4G36I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MCPA-ethyl affect plant growth, and are there specific growth stages where it's more impactful?
A1: MCPA-ethyl primarily affects the development of new growth in plants. Research on rice plants [] showed that MCPA-ethyl, applied as a granule formulation at 3g/a, affected leaf and tiller development without changing the emergence rate of main stem leaves. While leaves already emerging at the time of application were unaffected, leaves developing from primordia at the time of application (estimated to be leaves emerging 4-6 positions after the uppermost expanded leaf) showed abnormalities, including tubular leaf formation. Additionally, MCPA-ethyl suppressed the growth of tiller buds, particularly those at the nodes of the uppermost expanded leaf and one leaf position above at the time of application. Interestingly, the herbicide had minimal impact on tiller buds formed after application, leading to treated rice plants exhibiting more upper node tillers and tertiary tillers compared to untreated plants. This suggests MCPA-ethyl primarily affects plant development during specific growth stages when new leaves and tillers are forming.
Q2: How does the location of MCPA-ethyl application on the plant impact its effectiveness?
A2: Research suggests the effectiveness of MCPA-ethyl varies depending on the application site []. In soil and water culture experiments, MCPA-ethyl only affected the plant parts in direct contact with the herbicide. When applied to only a portion of the root system, growth continued in areas where roots were not exposed to the herbicide. This localized effect contrasts with the herbicide 'atratone,' which killed entire plants even when applied to a limited root area.
Q3: What resistance mechanisms have been identified in weeds against MCPA-ethyl and other sulfonylurea herbicides?
A3: Resistance to MCPA-ethyl, while less common compared to some other herbicides, has been observed in certain weed species. Research on Sagittaria trifolia, a major weed in Japanese paddy fields, identified two resistant biotypes []. Biotype R1 displayed high resistance to bensulfuron-methyl and pyrazosulfuron-ethyl, along with an amino acid substitution in its acetolactate synthase (ALS) enzyme. This substitution at the Pro197 residue is known to confer resistance to sulfonylurea herbicides, indicating a target-site-based resistance (TSR) mechanism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



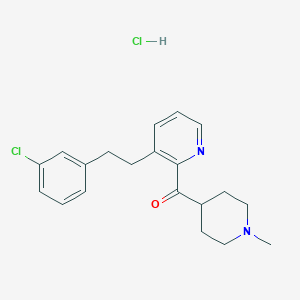
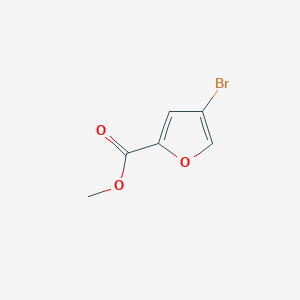

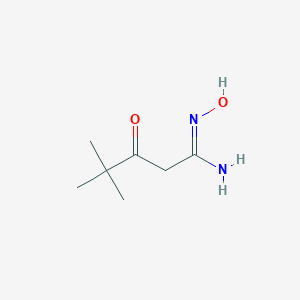
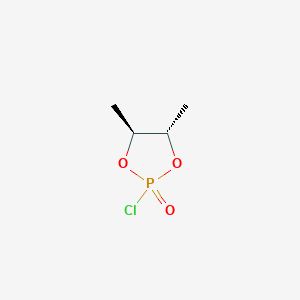
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
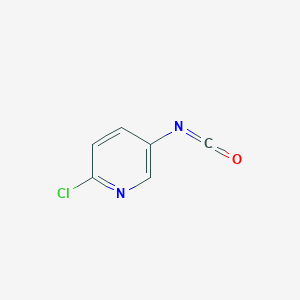
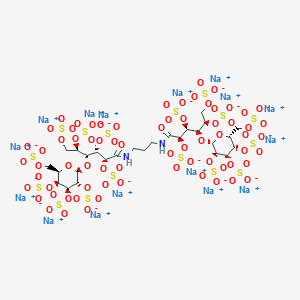


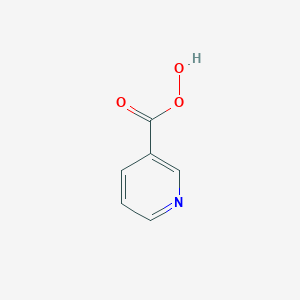
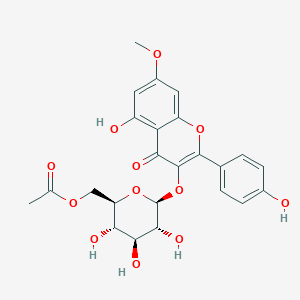
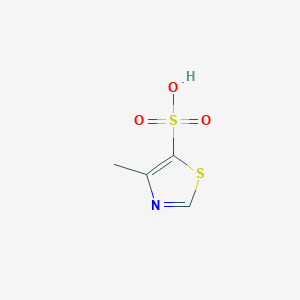
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)